molecular formula C14H16ClNO3S2 B2818173 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide CAS No. 2034299-65-3

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2818173
CAS No.: 2034299-65-3
M. Wt: 345.86
InChI Key: UQBIBGOTNHJPKN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. With the molecular formula C16H20ClNO3S2 and a molecular weight of 373.92 g/mol, this sulfonamide features a thiophene heterocycle and a hydroxy group, which can be pivotal for molecular interactions and further chemical derivatization . Sulfonamide compounds with similar structural motifs, particularly those incorporating substituted phenyl and heteroaryl groups like thiophene, are frequently investigated for their potential as key intermediates or core structures in the development of therapeutic agents . The specific physicochemical properties and biological activity of this compound are a subject for ongoing research. Researchers value this compound as a building block for constructing more complex molecules and for probing structure-activity relationships. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-12(15)3-2-4-14(10)21(18,19)16-7-5-13(17)11-6-8-20-9-11/h2-4,6,8-9,13,16-17H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBIBGOTNHJPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the thiophene derivative: The thiophene ring is functionalized to introduce the hydroxypropyl group.

    Sulfonamide formation: The functionalized thiophene derivative is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

  • Structural Difference : The thiophene ring is substituted at the 2-position instead of the 3-position.
  • Stereochemical Impact: The spatial orientation of the hydroxypropyl chain relative to the thiophene ring may differ, influencing solubility or crystallinity .

Fluorinated Analog: N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide

  • Structural Differences :
    • A 5-fluoro-2-methoxybenzenesulfonamide replaces the 3-chloro-2-methylbenzenesulfonamide group.
    • The thiophene ring is absent, substituted with a 3-chlorophenyl group.
  • Biological Activity: Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in receptor binding, suggesting divergent pharmacological profiles .

Metal-Coordination Analog: Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide

  • Structural Differences :
    • The sulfonamide group is replaced with a carbamothioylbenzamide.
    • Nickel(II) coordinates with sulfur and oxygen atoms.
  • Implications: Coordination Chemistry: Unlike the target compound’s sulfonamide, carbamothioyl groups enable stable metal coordination, as seen in the distorted square planar geometry of the nickel complex.

Q & A

Q. Key Optimization Metrics :

  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
  • Characterize intermediates via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS .

Advanced: How do steric and electronic effects of the thiophene-3-yl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The thiophene-3-yl group introduces:

  • Steric Hindrance : The 3-position substitution on thiophene creates a bulky environment, slowing SN2 reactions at the adjacent hydroxyl-bearing carbon.
  • Electronic Effects : The sulfur atom’s electron-withdrawing nature polarizes the C–O bond in the hydroxypropyl chain, enhancing susceptibility to oxidation (e.g., with m-CPBA to form sulfoxides) .

Q. Experimental Validation :

  • Compare reaction rates with thiophene-2-yl analogues ( shows 2-thienyl derivatives react 1.5× faster in similar conditions).
  • Use DFT calculations to map electron density distribution around the reactive site .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Thiophene protons: δ 6.8–7.5 ppm (multiplet).
    • Hydroxypropyl chain: δ 1.8–2.2 ppm (m, CH₂), δ 4.5–5.0 ppm (broad OH).
  • ¹³C NMR :
    • Sulfonamide carbonyl: δ ~115 ppm.
    • Thiophene carbons: δ 125–140 ppm .
  • HRMS : Exact mass calculation for C₁₅H₁₈ClNO₃S₂ (M+H⁺: 368.04) .

Validation : Cross-reference with IR (S=O stretch at ~1350 cm⁻¹) and HPLC (retention time ~12.5 min, C18 column) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Structural Analogues : Compare activity with derivatives lacking the hydroxypropyl group ( shows hydroxyl removal reduces anti-inflammatory efficacy by ~40%).
  • Mechanistic Studies : Perform target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) and molecular docking to validate binding poses .

Case Study : A 2023 study found thiophene-3-yl derivatives inhibit Staphylococcus aureus (MIC 8 µg/mL) but show no COX-2 activity, suggesting antimicrobial specificity .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 2–4) : Hydrolysis of sulfonamide bond observed after 24h (10% degradation at 37°C).
    • Neutral/Alkaline (pH 7–9) : Stable for >72h .
  • Thermal Stability :
    • Decomposition onset at 180°C (DSC analysis).
    • Store at –20°C in anhydrous DMSO to prevent hygroscopic degradation .

Analytical Tools : Use accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring .

Advanced: How does the hydroxypropyl-thiophene moiety affect the compound’s pharmacokinetic properties, and what modifications could improve bioavailability?

Methodological Answer:

  • Challenges : The hydroxy group increases hydrophilicity (logP ~1.8), reducing membrane permeability.
  • Strategies :
    • Prodrug Design : Acetylate the hydroxyl to increase logP (e.g., acetate prodrug boosts Caco-2 permeability 3×).
    • Structural Analogues : Replace thiophene-3-yl with furan-2-yl ( shows furan derivatives have 20% higher oral bioavailability in murine models).

Validation : Perform in vitro permeability assays (e.g., PAMPA) and in vivo PK studies (rodent models) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Limited data; assume LD₅₀ > 500 mg/kg (oral, rat).
  • Handling :
    • Use PPE (gloves, goggles) due to potential irritancy.
    • Avoid inhalation; work in a fume hood.
  • Waste Disposal : Incinerate or treat with NaOH solution to hydrolyze sulfonamide bonds .

Documentation : Maintain SDS with emergency procedures (e.g., eye rinse protocol for ethanol/water recrystallization solvents).

Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Glide for binding pose prediction.
  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) based on structural homology .
  • Validation :
    • Compare docking scores with known inhibitors (e.g., acetazolamide; ΔG ≤ –8 kcal/mol suggests strong binding).
    • Perform MD simulations (NAMD/GROMACS) to assess complex stability over 100 ns .

Basic: How can researchers validate the compound’s identity when collaborating across labs?

Methodological Answer:

  • Cross-Lab Protocols :
    • Share ¹H NMR (CDCl₃) and HRMS data.
    • Use a centralized HPLC method (C18 column, 70:30 MeOH/H₂O, flow 1 mL/min).
  • Reference Standards : Obtain a certified sample from a peer-reviewed synthesis (e.g., PubChem CID 3152639 for structural analogues) .

Advanced: What strategies address low yields in the final sulfonamide coupling step?

Methodological Answer:
Low yields (<50%) may result from:

  • Side Reactions : Competing hydrolysis of sulfonyl chloride. Mitigate by using anhydrous solvents (e.g., THF over DCM) and slow amine addition.
  • Catalysis : Add DMAP (5 mol%) to accelerate coupling .
  • Work-Up : Extract unreacted starting materials with 1M HCl (aqueous) and sat. NaHCO₃ .

Case Study : A 2024 study achieved 78% yield via microwave-assisted synthesis (60°C, 30 min) .

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